molecular formula C21H33N3O9S B12963729 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12963729
M. Wt: 503.6 g/mol
InChI Key: JSUQXDLAAYLMNS-APPYSEGRSA-N
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Description

Table 1: CIP Priority Assignment for Key Stereocenters

Stereocenter Substituents (Priority Order) Configuration
C2 O > -CH2OAc > C3 > C1 R
C3 O > -OAc > C4 > C2 R
C4 O > -OAc > C5 > C3 S
C5 O > -OAc > C6 > C4 R
C6 N > O > C5 > C1 R

Properties

Molecular Formula

C21H33N3O9S

Molecular Weight

503.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-aminocyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)/t14-,15-,16+,17+,18-,19+,20+/m0/s1

InChI Key

JSUQXDLAAYLMNS-APPYSEGRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of acetoxy groups through esterification reactions. The thioureido group can be introduced via a reaction between an isothiocyanate and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acetoxy groups, converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the acetoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C26H41N3O9SC_{26}H_{41}N_{3}O_{9}S, with a molecular weight of approximately 571.68 g/mol. The structure includes several functional groups that contribute to its biological activity and solubility properties.

Physical Properties

The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability. Its solubility and reactivity are essential for its application in research settings.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as receptors or enzymes involved in disease pathways.

Case Study: Anticancer Activity

Research has indicated that similar tetrahydropyran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains to be elucidated but could involve modulation of signaling pathways relevant to cell growth and survival.

Neuroscience

Given its structural similarity to other compounds with neuroactive properties, this molecule may be explored for its effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

Studies have shown that compounds with similar thiourea moieties can provide neuroprotection against oxidative stress. Investigating this compound's effects on neuronal cell lines could yield insights into its potential use in treating neurodegenerative diseases.

Pharmacological Profiling

The compound can be utilized in pharmacological studies to profile its interaction with G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

Case Study: GPCR Agonism

Research involving related compounds has demonstrated their ability to act as agonists or antagonists at various GPCRs. Understanding the binding affinity and efficacy of this compound at specific receptors could lead to the development of novel therapeutics.

Data Tables

Compound NameRecommended Storage TemperatureStability Duration
(2R,3R,4S,5R,6R) Compound2-8°CUp to 24 months
Compound ARoom Temperature12 months
Compound B-20°CIndefinite

Mechanism of Action

The mechanism of action for (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioureido group could form hydrogen bonds or covalent interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name / ID (Evidence) Core Structure Substituent at C6 Key Functional Groups Stereochemistry
Target Compound () Tetra-O-acetyl pyranose Thioureido group with (1S,2S)-2-aminocyclohexyl Thiourea, acetyl, amine (2R,3R,4S,5R,6R)
Compound 10a () Tetra-O-acetyl pyranose 3-Fluoro-2-methylphenoxy Phenoxy, fluoro, methyl (2R,3R,4S,5R,6S)
Compound 4l () Tetra-O-acetyl pyranose Thiadiazole-thio with 3-chlorobenzamido Thioether, amide, chloro (2R,3R,4S,5R,6R)
GLPBIO-50483 () Tetra-O-acetyl pyranose Ethylthio Thioether (2R,3S,4S,5R,6R)
Compound 14 () Tetra-O-acetyl pyranose Indolyl-pinocampheylamine Amine, bicyclic terpene (2S,3R,4S,5R)
Key Observations :
  • Substituent Diversity: The target compound’s thioureido group distinguishes it from phenoxy (), thioether (), and thiadiazole-thio () analogues. Thiourea derivatives often exhibit stronger hydrogen-bonding capacity compared to ethers or thioethers.
  • Stereochemical Impact : The (2R,6R) configuration in the target compound and 4l () contrasts with the (2R,6S) configuration in compounds. Stereochemistry influences binding to chiral biological targets, such as enzymes or receptors .
  • Amino Cyclohexyl Moiety: The (1S,2S)-2-aminocyclohexyl group in the target compound is structurally distinct from the isopinocampheylamine in , suggesting divergent pharmacokinetic properties.
Key Observations :
  • The target compound’s thioureido group may require coupling agents (e.g., carbodiimides) for amine-thiocarbonyl linkage, contrasting with simpler nucleophilic substitutions in and .
  • Higher yields (e.g., 78.5% for 4l) are achieved in thiol-based syntheses () compared to phenolic couplings (27–33% in ).
Table 3: Bioactivity and Hazard Data
Compound Reported Bioactivity Hazard Profile (GHS) Reference
Target Compound Not explicitly reported; similar thioureas show antimicrobial or enzyme inhibitory activity Likely H302 (oral toxicity) based on acetylated analogues
Compound 4l () Antifungal activity (IR data suggests amide bonds) H302, H315, H319, H335
GLPBIO-50483 () Research use only; no bioactivity data H302, H315, H319, H335
Key Observations :
  • Thiourea derivatives (e.g., ) often exhibit antimicrobial or anticancer activity, but the target compound’s cyclohexylamine group may target neurological or metabolic pathways.
  • Acetylated pyranose compounds generally carry oral and dermal toxicity risks (H302, H315), consistent across analogues .

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C21H33N3O9S
  • Molecular Weight : 503.57 g/mol
  • IUPAC Name : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Structural Features

The compound features a tetrahydropyran ring with multiple acetoxy groups and a thiourea moiety. The presence of the aminocyclohexyl group suggests potential interactions with biological targets such as receptors or enzymes.

Research indicates that compounds similar to this one may exhibit various pharmacological activities. The thiourea group is known for its ability to interact with biological systems through hydrogen bonding and coordination with metal ions. Additionally, the acetoxy groups can enhance lipophilicity, facilitating membrane penetration.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that related compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
  • Neuroprotective Effects : The aminocyclohexyl component may contribute to neuroprotective properties by modulating neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of a structurally similar compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Similar CompoundStaphylococcus aureus50 µg/mL
Similar CompoundEscherichia coli75 µg/mL

Case Study 2: Anticancer Activity

In vitro assays demonstrated that another derivative of this compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 20 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis
MDA-MB-23125Cell cycle arrest

Q & A

Q. How should accidental dermal or ocular exposure be managed?

  • Methodological Answer : Immediately rinse skin with soap/water for 15 minutes; for eyes, use an eyewash station for ≥20 minutes. Seek medical evaluation if irritation persists (H319: serious eye irritation) . Maintain SDS documentation (Section 4) in the lab for emergency reference.

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